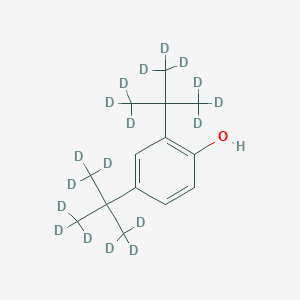

2,4-Di-tert-butylphenol-d18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Di-tert-butylphenol-d18 is a deuterated derivative of 2,4-Di-tert-butylphenol, a phenolic compound characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenol-d18 typically involves the deuteration of 2,4-Di-tert-butylphenol. The process begins with the Friedel-Crafts alkylation of phenol using isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The deuteration is then achieved by replacing the hydrogen atoms with deuterium, often using deuterated reagents like deuterated water or deuterated acids under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is critical and requires specialized equipment to handle deuterated reagents safely and efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Di-tert-butylphenol-d18 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its phenolic form from oxidized states.

Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions are employed.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Antioxidants and UV Stabilizers

2,4-Di-tert-butylphenol-d18 serves as a crucial raw material in the production of antioxidants like tris(2,4-di-tert-butylphenyl)phosphite. These antioxidants are widely used in plastics and rubber to prevent degradation caused by oxidative stress. Additionally, it is utilized in the formulation of phenolic benzotriazole-type UV absorbers that protect polymers from UV radiation damage .

Agrochemicals

The compound is also a precursor for synthesizing agrochemicals. Its derivatives are employed in creating pesticides and herbicides that target specific pests while minimizing environmental impact. For example, recent studies have identified 2,4-Di-tert-butylphenol as a novel agonist for insect odorant receptors, indicating its potential as a selective pest control agent .

Insecticidal Properties

Research has demonstrated that this compound can selectively bind to insect odorant receptors, particularly the Orco subunit. This interaction suggests its potential application in developing targeted insecticides that do not affect non-target species . The compound's ability to induce inward currents in specific receptors highlights its effectiveness as an insect attractant or repellent.

Cytotoxicity and Antioxidant Effects

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Its mechanism involves the generation of reactive oxygen species leading to apoptosis in cancer cells . Furthermore, it has been noted for its protective effects against oxidative stress in neuronal cells, making it a candidate for neuroprotective therapies .

Environmental Impact

Phytotoxicity and Herbicidal Activity

The compound has been investigated for its phytotoxic properties. It can significantly inhibit seed germination and seedling growth in various plant species, suggesting potential use as a natural herbicide . Studies indicate that this compound induces oxidative stress in plants, leading to reduced photosynthetic activity and chlorophyll content .

Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a precursor for antioxidants and UV stabilizers; important in producing agrochemicals. |

| Pest Control | Acts as an agonist for insect odorant receptors; potential for selective insecticides. |

| Biological Activity | Exhibits cytotoxicity against cancer cell lines; protects against oxidative stress. |

| Environmental Impact | Shows phytotoxic effects; potential for use as a natural herbicide. |

Case Studies

- Insect Control Research : A study published in the International Journal of Molecular Sciences explored the binding affinity of this compound to insect odorant receptors. The findings suggest its application in developing new pest control strategies that target specific insects without harming beneficial species .

- Cytotoxicity Analysis : Research conducted on the cytotoxic effects of this compound revealed an IC50 value of 10 µg/mL against HeLa cells. This study emphasizes the compound's potential as an anti-cancer agent through mechanisms involving apoptosis and oxidative stress induction .

- Phytotoxicity Evaluation : A comprehensive analysis demonstrated that this compound significantly inhibited the growth of various weed species at concentrations as low as 0.1 mg/mL. This research supports its development as a natural herbicide for agricultural applications .

Mecanismo De Acción

The mechanism of action of 2,4-Di-tert-butylphenol-d18 involves its interaction with cellular components. It can disrupt cell membranes and interfere with redox homeostasis, leading to cell death. This compound targets the cell wall, cell membrane, and oxidative stress pathways, making it effective against various microorganisms .

Comparación Con Compuestos Similares

2,6-Di-tert-butylphenol: Another tert-butyl substituted phenol with similar properties but different substitution pattern.

2,4-Di-tert-butylhydroxybenzene: A closely related compound with similar applications.

Uniqueness: 2,4-Di-tert-butylphenol-d18 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and studies of reaction mechanisms. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .

Propiedades

IUPAC Name |

2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.